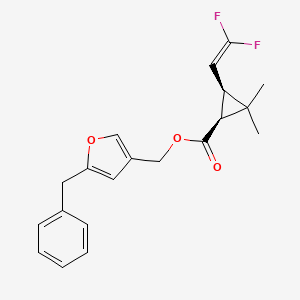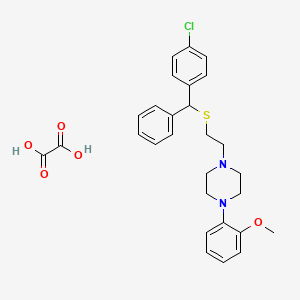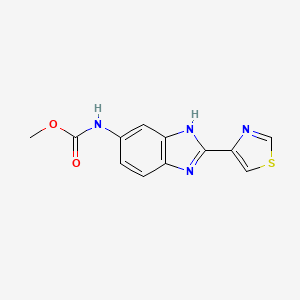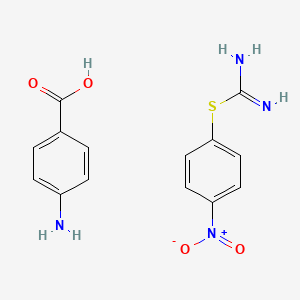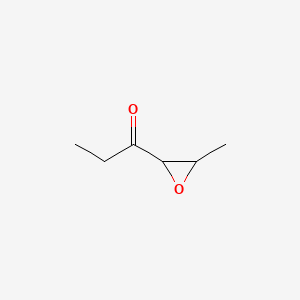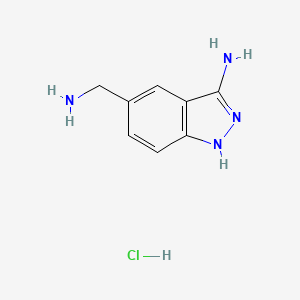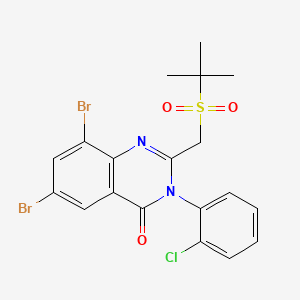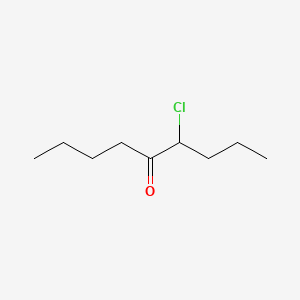
4-Chlorononan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorononan-5-one is an organic compound with the molecular formula C9H17ClO. It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the fourth carbon of a nonanone chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorononan-5-one can be achieved through several methods. One common approach involves the chlorination of nonan-5-one. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the fourth carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorononan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 4-chlorononan-5-ol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid or other oxidized derivatives.
Reduction: 4-Chlorononan-5-ol.
Substitution: Various substituted nonanones depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chlorononan-5-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chlorononan-5-one involves its interaction with various molecular targets. The chlorine atom and ketone group play crucial roles in its reactivity. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets depend on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromononan-5-one: Similar structure but with a bromine atom instead of chlorine.
4-Fluorononan-5-one: Contains a fluorine atom in place of chlorine.
4-Iodononan-5-one: Iodine atom replaces chlorine.
Uniqueness
4-Chlorononan-5-one is unique due to the specific reactivity imparted by the chlorine atom
Propriétés
Numéro CAS |
61295-53-2 |
|---|---|
Formule moléculaire |
C9H17ClO |
Poids moléculaire |
176.68 g/mol |
Nom IUPAC |
4-chlorononan-5-one |
InChI |
InChI=1S/C9H17ClO/c1-3-5-7-9(11)8(10)6-4-2/h8H,3-7H2,1-2H3 |
Clé InChI |
CFVIJVUBUBDCKO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C(CCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea](/img/structure/B13752966.png)


